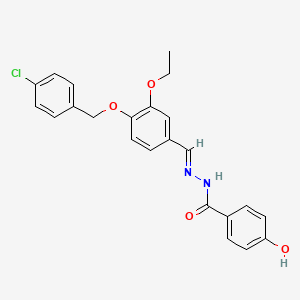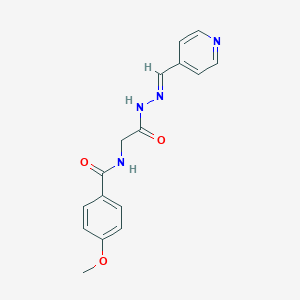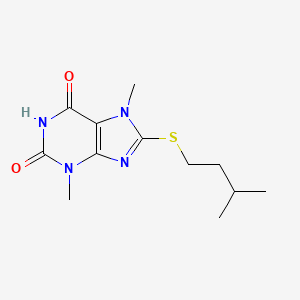
N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-hydroxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-((4-Clorobutil)oxi)-3-etoxi-bencilideno)-4-hidroxibenzo-hidrazida es un compuesto orgánico sintético que se caracteriza por la presencia de un grupo clorobutil, un grupo etoxi y una porción bencilideno-hidroxibenzo-hidrazida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-(4-((4-Clorobutil)oxi)-3-etoxi-bencilideno)-4-hidroxibenzo-hidrazida generalmente implica la condensación de 4-hidroxibenzo-hidrazida con un derivado de aldehído. La reacción se lleva a cabo bajo condiciones de reflujo en presencia de un catalizador ácido, como el ácido clorhídrico, para facilitar la formación del enlace hidrazona.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para rendimiento y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una producción constante.
Análisis De Reacciones Químicas
Tipos de reacciones
N’-(4-((4-Clorobutil)oxi)-3-etoxi-bencilideno)-4-hidroxibenzo-hidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el enlace hidrazona en derivados de hidrazina.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo clorobutil.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Se pueden emplear nucleófilos como el metóxido de sodio o el terc-butóxido de potasio.
Productos principales
Oxidación: Formación de óxidos y quinonas.
Reducción: Formación de derivados de hidrazina.
Sustitución: Formación de derivados de bencilo sustituidos.
Aplicaciones Científicas De Investigación
N’-(4-((4-Clorobutil)oxi)-3-etoxi-bencilideno)-4-hidroxibenzo-hidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por su potencial como agente antimicrobiano o anticancerígeno.
Medicina: Se explora por sus propiedades farmacológicas, incluida la inhibición enzimática.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como los cristales líquidos.
Mecanismo De Acción
El mecanismo de acción de N’-(4-((4-Clorobutil)oxi)-3-etoxi-bencilideno)-4-hidroxibenzo-hidrazida involucra su interacción con objetivos moleculares, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo, bloqueando así el acceso al sustrato. Además, puede interactuar con las vías celulares, modulando la transducción de señales y las respuestas celulares.
Comparación Con Compuestos Similares
Compuestos similares
- N’-(4-((4-Clorobutil)oxi)-3-metoxibencilideno)nonano-hidrazida
- N’-bencilideno-4-((4-clorobutil)oxi)benzo-hidrazida
Singularidad
N’-(4-((4-Clorobutil)oxi)-3-etoxi-bencilideno)-4-hidroxibenzo-hidrazida es único debido a la presencia del grupo etoxi, que puede influir en su reactividad química y actividad biológica. Esta variación estructural puede resultar en diferentes propiedades farmacocinéticas y farmacodinámicas en comparación con compuestos similares.
Propiedades
Número CAS |
521952-28-3 |
|---|---|
Fórmula molecular |
C23H21ClN2O4 |
Peso molecular |
424.9 g/mol |
Nombre IUPAC |
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C23H21ClN2O4/c1-2-29-22-13-17(14-25-26-23(28)18-6-10-20(27)11-7-18)5-12-21(22)30-15-16-3-8-19(24)9-4-16/h3-14,27H,2,15H2,1H3,(H,26,28)/b25-14+ |
Clave InChI |
HAKGWMSXEMJGCX-AFUMVMLFSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)O)OCC3=CC=C(C=C3)Cl |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)O)OCC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(Benzylamino)-2-oxoethyl]acrylic acid](/img/structure/B12008026.png)


![1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]-](/img/structure/B12008058.png)


![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008080.png)

![Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(2,2,2-trichloro-1-{[(4-fluorophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate](/img/structure/B12008100.png)



